(3-(2-Bromothiazol-4-yl)propyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2-Bromothiazol-4-yl)propyl)phosphonic acid is a chemical compound with the molecular formula C6H9BrNO3PS It is characterized by the presence of a bromothiazole ring attached to a propyl chain, which is further connected to a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Bromothiazol-4-yl)propyl)phosphonic acid typically involves the following steps:
Formation of the Bromothiazole Ring: The bromothiazole ring can be synthesized through the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent.
Attachment of the Propyl Chain: The bromothiazole ring is then reacted with a propyl halide (such as propyl bromide) under basic conditions to form the (2-Bromothiazol-4-yl)propyl intermediate.
Introduction of the Phosphonic Acid Group: The final step involves the reaction of the (2-Bromothiazol-4-yl)propyl intermediate with a phosphonic acid derivative, such as diethyl phosphite, under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(2-Bromothiazol-4-yl)propyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiazole ring to a thiazole ring.
Substitution: The bromine atom in the bromothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(2-Bromothiazol-4-yl)propyl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-(2-Bromothiazol-4-yl)propyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The bromothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phosphonic acid group can chelate metal ions, affecting various biochemical processes. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromothiazole ring and has been studied for its antimicrobial and anticancer properties.
Thiazole Derivatives: Various thiazole derivatives are known for their biological activities, including anti-inflammatory, antibacterial, and antifungal properties.
Uniqueness
(3-(2-Bromothiazol-4-yl)propyl)phosphonic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H9BrNO3PS |
---|---|
Molecular Weight |
286.09 g/mol |
IUPAC Name |
3-(2-bromo-1,3-thiazol-4-yl)propylphosphonic acid |
InChI |
InChI=1S/C6H9BrNO3PS/c7-6-8-5(4-13-6)2-1-3-12(9,10)11/h4H,1-3H2,(H2,9,10,11) |
InChI Key |
OXUVJDOWYHDPSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Br)CCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.